5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

EGFR inhibitor NSCLC kinase selectivity

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (lilolidine) is a conformationally constrained tricyclic heterocycle essential for SAR programs where fully aromatic pyrroloquinolines or simple indoles fail to recapitulate target binding. The saturated 5,6-dihydro moiety enforces a defined spatial orientation of substituents critical for hydrophobic pocket engagement in GPCRs, kinase ATP-binding sites, and coagulation factor active sites. Derivatives achieve sub-nanomolar EGFR T790M/L858R potency with >8-fold WT selectivity, 5-HT2C-selective agonism without hallucinogenic liability, and dual Factor Xa/XIa inhibition. Supplied at ≥98% purity for immediate derivatization—bypassing multi-step in-house scaffold construction. Ideal for next-generation EGFR inhibitor, antipsychotic, anticoagulant, and aldose reductase inhibitor programs.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 5840-01-7
Cat. No. B116671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
CAS5840-01-7
Synonyms5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline;  1,7-Trimethyleneindol;  1,8-Trimethyleneindole;  5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline;  1,7-(1,3-Propanediyl)-indole
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC3=C2N(C1)C=C3
InChIInChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2
InChIKeyQCCKSFHMARIKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (CAS 5840-01-7): Procurement-Ready Tricyclic Scaffold for CNS and Kinase Drug Discovery


5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (lilolidine, C11H11N, MW 157.22, mp 84-88°C) is a rigid tricyclic heterocycle comprising a pyrrole ring fused to a partially saturated quinoline framework [1]. The scaffold serves as a privileged core in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), kinases, and coagulation factors [2]. Unlike fully aromatic analogs, the saturated 5,6-dihydro moiety introduces conformational constraint that can enhance target selectivity and modulate pharmacokinetic properties in derivative compounds [3]. Commercial availability with ≥98% purity (GC) enables direct procurement for structure-activity relationship (SAR) exploration and derivative synthesis without requiring in-house scaffold construction [1].

Why 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Cannot Be Replaced with Simpler Pyrroloquinolines or Saturated Heterocycles


Substitution of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold with fully aromatic pyrroloquinolines, simple indoles, or alternative saturated heterocycles frequently fails to preserve target binding geometry and selectivity profiles. The rigid tricyclic framework, featuring a specific [3,2,1-ij] ring fusion pattern, orients substituents in a defined spatial arrangement critical for engagement with hydrophobic pockets in GPCRs and kinase ATP-binding sites [1]. Palladium-catalyzed heteroannulation studies demonstrate that even minor modifications to the saturation pattern or ring topology alter the scaffold's capacity for regioselective functionalization and downstream derivatization yields [2]. Procurement of the authentic 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline core is therefore non-negotiable for SAR programs that have already validated this scaffold against a specific biological target.

Quantitative Differentiation of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives vs. Comparator Scaffolds and Reference Compounds


EGFR T790M/L858R Mutant Selectivity: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivative Outperforms AZD9291 in hERG Liability

A derivative based on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold (Compound 8) demonstrated sub-nanomolar IC50 values against EGFR L858R and T790M/L858R double mutants with >8-fold selectivity over wild-type EGFR. Critically, this compound exhibited lower binding affinity to the hERG ion channel compared to the approved drug AZD9291 (osimertinib), indicating a potentially reduced cardiac liability profile [1].

EGFR inhibitor NSCLC kinase selectivity hERG

5-HT2C Receptor Agonist Selectivity: Pyrrolo[3,2,1-ij]quinoline Core Enables 5-HT2C over 5-HT2A Discrimination

A series of pyrrolo[3,2,1-ij]quinoline derivatives was evaluated for agonist activity at 5-HT2C and 5-HT2A receptors. The scaffold consistently yielded compounds with selective 5-HT2C agonism over 5-HT2A, a critical selectivity requirement to avoid hallucinogenic and cardiovascular side effects associated with 5-HT2A activation. While specific EC50 values are not provided in the abstract, the reported selectivity profile distinguishes this scaffold from non-selective serotonergic agents [1].

5-HT2C agonist GPCR CNS selectivity

Factor Xa Inhibition: Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives Achieve IC50 as Low as 0.7 μM

New Factor Xa inhibitors based on the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold were synthesized and evaluated. Among the series, promising compounds exhibited inhibitory constants in the micromolar concentration range, with the most potent derivative achieving an IC50 value of 0.7 μM against Factor Xa [1]. This provides a quantifiable baseline for scaffold optimization in anticoagulant development.

Factor Xa inhibitor anticoagulant thrombosis IC50

Dual Factor Xa/XIa Inhibition: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one Derivatives Achieve 98-100% Inhibition at 30 μM

A library of hybrid (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones was designed and tested for anticoagulant activity. Two compounds demonstrated a dual inhibitory effect, achieving 98-100% inhibition of both blood coagulation factors Xa and XIa at a concentration of 30 μM [1]. This multitarget inhibition profile is distinct from selective single-factor anticoagulants.

Factor XIa inhibitor dual anticoagulant thrombosis inhibition percentage

Aldose Reductase Inhibition: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Demonstrates Cataract Prevention in Galactosemic Rat Model

The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione was disclosed as an aldose reductase inhibitor with demonstrated efficacy in preventing sugar cataract formation in galactose-fed rats [1]. This in vivo disease-relevant model provides a higher level of evidence compared to simple in vitro enzyme inhibition data.

aldose reductase inhibitor diabetic complications cataract in vivo

Gold-Catalyzed Synthesis Yields: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline Derivatives Obtained in up to 87% Yield

A gold-catalyzed intramolecular hydroarylation/transfer hydrogenation protocol produces 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines in yields up to 87% from N-aryl propargylamines [1]. This synthetic efficiency contrasts with traditional Fischer indole or multi-step cyclization methods that often suffer from lower yields or harsher conditions.

gold catalysis heterocycle synthesis regioselectivity yield

Optimal Procurement and Research Applications for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline (CAS 5840-01-7)


EGFR Inhibitor Lead Optimization with Reduced Cardiac Liability

Procure the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold for SAR campaigns targeting EGFR T790M/L858R mutant non-small cell lung cancer. Derivatives of this core have demonstrated sub-nanomolar potency against resistance-associated mutants with >8-fold selectivity over wild-type EGFR and lower hERG binding than AZD9291 [1]. This combination of efficacy and safety differentiation makes the scaffold particularly valuable for programs seeking next-generation EGFR inhibitors with improved therapeutic windows.

CNS Drug Discovery Targeting 5-HT2C Receptors (Obesity, Epilepsy, Psychotic Disorders)

Utilize the pyrrolo[3,2,1-ij]quinoline core as a privileged starting point for 5-HT2C agonist development. The scaffold inherently favors 5-HT2C selectivity over 5-HT2A [2], a critical feature for avoiding the hallucinogenic and valvulopathic side effects that have plagued earlier serotonergic drug candidates. Recent patent activity confirms ongoing industrial interest in this scaffold for psychotic and eating disorder indications [3].

Anticoagulant Development with Dual Factor Xa/XIa Inhibition Profile

Deploy 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives in anticoagulant drug discovery programs. Hybrid derivatives have demonstrated 98-100% dual inhibition of both Factor Xa and Factor XIa at 30 μM [4], while simpler pyrrolo[3,2,1-ij]quinoline-1,2-diones achieve Factor Xa IC50 values as low as 0.7 μM [5]. This multitarget profile may offer a differentiated bleeding risk profile compared to selective Factor Xa inhibitors.

Diabetic Complication Therapeutics (Aldose Reductase Inhibition)

Procure 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione for aldose reductase inhibitor programs targeting diabetic cataracts, neuropathy, and retinopathy. In vivo efficacy in preventing cataract formation in galactosemic rats [6] provides a disease-relevant proof-of-concept that distinguishes this scaffold from in vitro-only aldose reductase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.